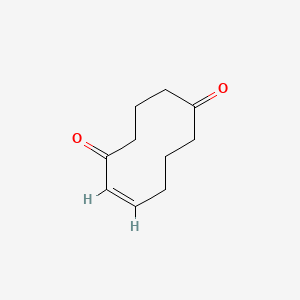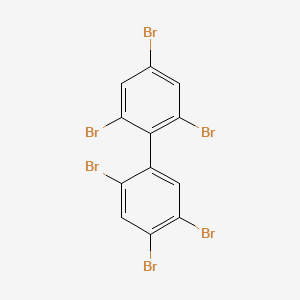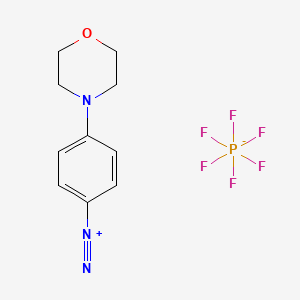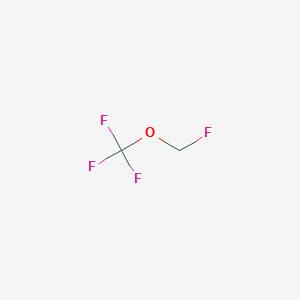
Methane, trifluoro(fluoromethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of methane, trifluoro(fluoromethoxy)- involves several steps and specific reaction conditions. One common method includes the fluorination of carbon monoxide (CO) using fluorine gas (F2) in a multi-stage process. The initial stage involves one-stage fluorination, followed by two-stage thermal fluorination and two-stage catalytic fluorination . The reaction conditions typically involve temperatures higher than 350°C for thermal fluorination and between 150°C to 250°C for catalytic fluorination, with alkali metal fluoride used as a catalyst . This method ensures a high yield and purity of the final product.
化学反应分析
Methane, trifluoro(fluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorine atoms, leading to the formation of less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methane, trifluoro(fluoromethoxy)- has several applications in scientific research:
Biology: Its unique properties make it useful in biological studies, particularly in understanding the effects of fluorinated compounds on biological systems.
作用机制
The mechanism of action of methane, trifluoro(fluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function. The pathways involved often include the formation of stable complexes with other molecules, which can alter their reactivity and stability .
相似化合物的比较
Methane, trifluoro(fluoromethoxy)- can be compared with other similar fluorinated compounds, such as:
Trifluoro(trifluoromethoxy)methane: This compound has a similar structure but with additional fluorine atoms, leading to different chemical properties and applications.
Tetrafluorodimethylether: Another fluorinated ether with distinct properties and uses in various industrial applications.
The uniqueness of methane, trifluoro(fluoromethoxy)- lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to other fluorinated ethers.
属性
CAS 编号 |
2261-01-0 |
|---|---|
分子式 |
C2H2F4O |
分子量 |
118.03 g/mol |
IUPAC 名称 |
trifluoro(fluoromethoxy)methane |
InChI |
InChI=1S/C2H2F4O/c3-1-7-2(4,5)6/h1H2 |
InChI 键 |
LCWWNOJPOGPGQK-UHFFFAOYSA-N |
规范 SMILES |
C(OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


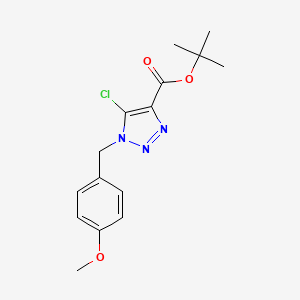
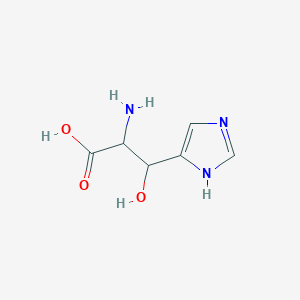
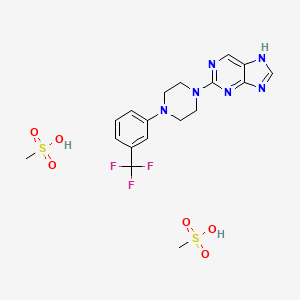
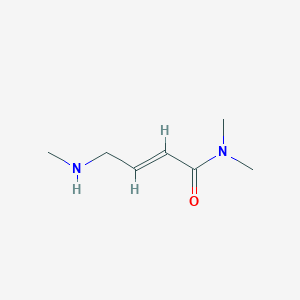
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
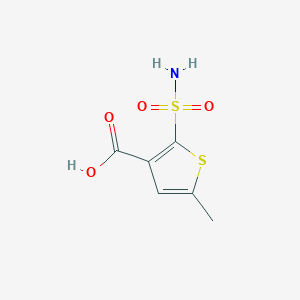
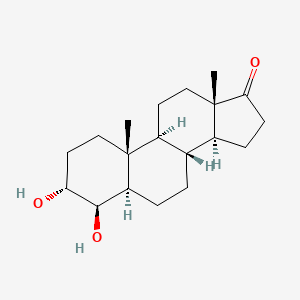

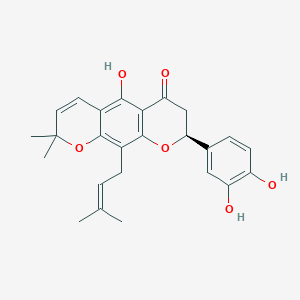
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
